molecular formula C8H6ClFO2S B6294535 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid CAS No. 2271442-95-4

2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid

Cat. No.: B6294535
CAS No.: 2271442-95-4
M. Wt: 220.65 g/mol
InChI Key: APYHCLCJONBHPR-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of chloro, fluoro, and methylsulfanyl groups attached to a benzoic acid core. It is a solid at room temperature and is commonly used in various chemical and industrial applications.

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid typically involves the following steps:

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and other proteins. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid can be compared with similar compounds such as:

    2-Chloro-4-(methylsulfonyl)benzoic acid: This compound has a sulfonyl group instead of a sulfanyl group, which affects its reactivity and applications.

    2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-3-fluoro-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYHCLCJONBHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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